

Application Note: 2-Acetamido-3-hydroxybenzoic Acid in Advanced Material Architectures[1]

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Compound of Interest

Compound Name:	2-acetamido-3-hydroxybenzoic acid
CAS No.:	135891-44-0
Cat. No.:	B138850

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Abstract

This guide details the material science applications of **2-acetamido-3-hydroxybenzoic acid** (also known as N-acetyl-3-hydroxyanthranilic acid), a multifunctional ligand exhibiting unique potential in crystal engineering, bio-compatible Metal-Organic Frameworks (Bio-MOFs), and mechanochromic materials.[1] Unlike simple benzoic acid derivatives, the sterically crowded tris-substituted core (1-COOH, 2-NHAc, 3-OH) of this molecule induces specific non-covalent interactions that drive the self-assembly of complex supramolecular architectures.[1] This document provides validated protocols for its synthesis, purification, and deployment as a linker in coordination polymers.

Molecular Architecture & Material Properties

Structural Logic

The utility of **2-acetamido-3-hydroxybenzoic acid** in material science stems from its ability to act as a multitopic ligand.[1]

- Site A (Carboxylate): Acts as the primary anchor for metal coordination (monodentate, bidentate chelating, or bridging).
- Site B (Acetamido Group): Provides a secondary coordination site (via Carbonyl O) and introduces steric bulk that prevents close packing, often leading to porous channels in MOFs.
- Site C (3-Hydroxyl Group): Critical for supramolecular locking.[1] It forms strong intramolecular hydrogen bonds with the acetamido nitrogen or carbonyl, rigidifying the ligand, or intermolecular bonds that stabilize 3D networks.

Key Material Applications

Application Domain	Functionality	Mechanism
Bio-MOFs	Organic Linker	The metabolite origin (tryptophan pathway) ensures low cytotoxicity for drug delivery carriers.[1][2][3]
Triboluminescence	Optical Emitter	Analogous to N-acetylanthranilic acid, the crystal lattice fracture can induce light emission due to non-centrosymmetric packing driven by the 3-OH group.[1]
Sensors	Chelation Probe	The N-O-O coordination pocket is highly selective for Lanthanides (e.g., Tb ³⁺ , Eu ³⁺), enabling "antenna effect" fluorescence.

Validated Synthesis Protocol

Since **2-acetamido-3-hydroxybenzoic acid** is often expensive or impure from commercial sources, in-house synthesis from 3-hydroxyanthranilic acid is recommended for material grade purity.[\[1\]](#)

Reagents

- Precursor: 3-Hydroxyanthranilic acid (3-HAA) [CAS: 548-93-6] (>98%).[\[1\]](#)
- Reagent: Acetic Anhydride (ACS Reagent).
- Solvent: Glacial Acetic Acid.[\[1\]](#)
- Catalyst: None required (autocatalytic).

Step-by-Step Methodology

- Dissolution: In a 100 mL round-bottom flask, suspend 5.0 g (32.6 mmol) of 3-hydroxyanthranilic acid in 20 mL of glacial acetic acid.
- Acetylation: Add 4.0 mL (42.4 mmol, 1.3 eq) of acetic anhydride dropwise under stirring.
 - Note: The reaction is exothermic.[\[1\]](#) A transient color change (often to yellow/orange) is normal due to the formation of the benzoxazinone intermediate.[\[1\]](#)
- Reflux: Heat the mixture to 100°C for 60 minutes. The solid should fully dissolve.[\[1\]](#)
- Hydrolysis/Precipitation: Cool the solution slowly to room temperature. Add 10 mL of cold distilled water to hydrolyze any excess anhydride and the cyclic intermediate.[\[1\]](#)
- Crystallization: Cool the flask in an ice bath (0-4°C) for 2 hours. The product will precipitate as off-white needles.[\[1\]](#)
- Purification: Filter the solid and wash with cold water (3 x 10 mL). Recrystallize from minimal boiling ethanol/water (1:1 v/v) to remove traces of unreacted 3-HAA.[\[1\]](#)
- Drying: Dry in a vacuum oven at 50°C for 12 hours.

Yield: Expect 4.8 – 5.5 g (75-85%). Characterization: MP: 227-230°C (dec).[\[1\]](#)

Protocol: Bio-MOF Synthesis (Zn-AHBA Framework)

This protocol describes the synthesis of a biocompatible coordination polymer suitable for guest molecule encapsulation.[1]

Experimental Setup

- Metal Source: Zinc Nitrate Hexahydrate [$\text{Zn}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$].
- Ligand: **2-acetamido-3-hydroxybenzoic acid** (Synthesized above).[1]
- Modulator: Pyridine (Optional, to control crystal size).
- Method: Solvothermal Synthesis.[1]

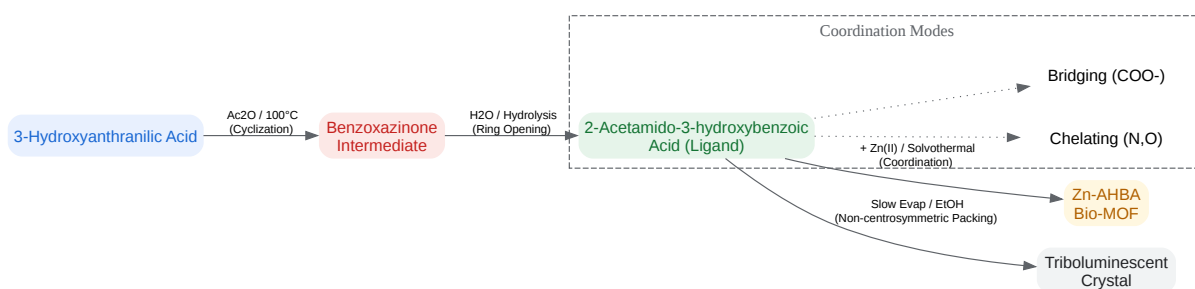
Workflow

- Precursor Solution:
 - Vial A: Dissolve 195 mg (1.0 mmol) of Ligand in 10 mL DMF (Dimethylformamide).
 - Vial B: Dissolve 297 mg (1.0 mmol) of $\text{Zn}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ in 5 mL Ethanol.
- Mixing: Slowly add Vial B to Vial A under stirring. The solution should remain clear.
- Solvothermal Reaction: Transfer the mixture to a 25 mL Teflon-lined autoclave. Seal tightly.
- Heating Profile:
 - Ramp to 100°C over 2 hours.
 - Hold at 100°C for 48 hours.
 - Cool to RT over 12 hours (Slow cooling is critical for single-crystal growth).[1]
- Harvesting: Filter the resulting colorless block crystals. Wash with DMF (3x) and Ethanol (3x) to remove unreacted ligand.

- Activation: Soak crystals in acetone for 24 hours (refreshing solvent twice) to exchange pore-bound DMF, then dry under vacuum at 80°C.

Mechanism & Logic Visualization

The following diagram illustrates the synthesis pathway and the competitive coordination modes that dictate the final material structure.



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Caption: Synthesis pathway from 3-HAA to the target ligand, branching into MOF construction and Triboluminescent crystal growth, highlighting the intermediate benzoxazinone mechanism.

Analytical Data Reference

Parameter	Value / Observation	Relevance
Formula	C ₉ H ₉ NO ₄	MW = 195.17 g/mol
Solubility	DMSO, DMF, Hot Ethanol	Poor water solubility aids hydrolytic stability of resulting MOFs.[1][3]
pKa (est)	3.5 (COOH), 9.8 (OH)	Dual ionization allows pH-dependent switching of coordination modes.[1]
Crystal System	Monoclinic (Typical)	Often crystallizes in space groups allowing triboluminescence (e.g., P2 ₁).
UV-Vis	$\lambda_{\text{max}} \approx 300\text{-}310 \text{ nm}$	Excitation band for Lanthanide sensitization.[1]

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